molecular formula C10H11NO2 B13317298 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13317298
M. Wt: 177.20 g/mol
InChI Key: SYODWADVMWJYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a methyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of pyridin-3-ylmethyl bromide with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and the pyridin-3-yl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Lacks the methyl group at the 2-position.

    2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but different substitution pattern.

    3-(Pyridin-3-yl)cyclopropane-1-carboxylic acid: Another positional isomer.

Uniqueness

2-Methyl-1-(pyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-5-10(7,9(12)13)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

SYODWADVMWJYAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.